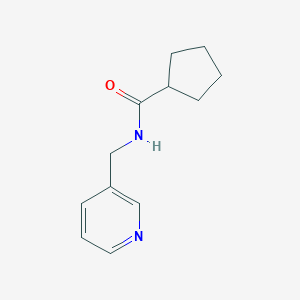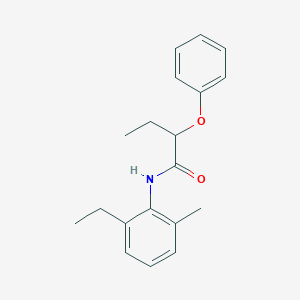
(4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone, also known as BRDMDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of (4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-tumor properties. (4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has also been shown to have an impact on the immune system, suggesting its potential use in treating viral infections.
Biochemical and Physiological Effects:
(4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. (4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has also been shown to have an impact on the immune system, suggesting its potential use in treating viral infections. Additionally, (4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has been shown to have neuroprotective effects, suggesting its potential use in treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone in lab experiments is its potential therapeutic applications in various scientific research fields. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its potential therapeutic applications.
将来の方向性
There are several future directions for (4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone research. One direction is to further understand its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to study its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to determine its potential use in treating viral infections.
合成法
The synthesis of (4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves the reaction between 4-bromobenzaldehyde and 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline in the presence of a base. The reaction yields (4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone as a yellow solid with a melting point of 196-198°C.
科学的研究の応用
(4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. (4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
(4-bromophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone |
|---|---|
分子式 |
C19H20BrNO3 |
分子量 |
390.3 g/mol |
IUPAC名 |
(4-bromophenyl)-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C19H20BrNO3/c1-12-16-11-18(24-3)17(23-2)10-14(16)8-9-21(12)19(22)13-4-6-15(20)7-5-13/h4-7,10-12H,8-9H2,1-3H3 |
InChIキー |
UCVWYDSCTUOUEN-UHFFFAOYSA-N |
SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC=C(C=C3)Br)OC)OC |
正規SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC=C(C=C3)Br)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)





![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)


![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)